4-Bromo-2-ethylthiophene
Description
Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science
Halogenated thiophene derivatives are crucial building blocks in organic synthesis and materials science. chemimpex.comacs.org The presence of a halogen atom, such as bromine, enhances the reactivity of the thiophene ring, making it a versatile intermediate for creating more complex molecules. chemimpex.comcymitquimica.com This reactivity is particularly useful in cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comsmolecule.comjcu.edu.au
In the realm of materials science, these compounds are instrumental in the development of conducting polymers, organic light-emitting diodes (OLEDs), and other electronic devices. chemimpex.comsmolecule.com The incorporation of thiophene units into polymer chains can lead to materials with desirable electronic properties, such as high charge-carrier mobility. acs.org The tunability of these properties through the introduction of different substituents makes halogenated thiophenes highly valuable for creating tailored materials for specific applications. acs.org Furthermore, halogenated compounds are found in a significant percentage of active pharmaceutical ingredients and agrochemicals, highlighting their importance in medicinal chemistry and agriculture. rsc.org
Overview of Regiochemical Considerations in Thiophene Substitution
The substitution pattern on the thiophene ring plays a critical role in determining the chemical and physical properties of its derivatives. Thiophene has two distinct positions for substitution: the α-positions (C2 and C5), which are adjacent to the sulfur atom, and the β-positions (C3 and C4).
Electrophilic aromatic substitution, a common class of reactions for thiophenes, predominantly occurs at the α-positions (C2 and C5) due to the higher accumulation of negative charge at these sites, making them more nucleophilic. researchgate.netpharmaguideline.com The sulfur atom's ability to stabilize the intermediate carbocation through resonance further favors substitution at these positions. pharmaguideline.com Theoretical studies, such as those using density functional theory (DFT), have confirmed that electrophilic attack is both kinetically and thermodynamically favored at the α-carbon atoms. researchgate.net
When one α-position is already substituted, the regioselectivity of a subsequent substitution depends on the nature of the existing group. Electron-donating groups generally direct incoming electrophiles to the other α-position, while electron-withdrawing groups can direct them to a β-position. quinoline-thiophene.com The interplay of electronic and steric effects ultimately governs the final substitution pattern, which is a key consideration in the strategic synthesis of multi-substituted thiophenes. nycu.edu.tw Nucleophilic substitution reactions on the thiophene ring are also possible, particularly when the ring is substituted with strong electron-withdrawing groups. researchgate.net
Chemical Identity and Properties of 4-Bromo-2-ethylthiophene
Chemical Structure and Formula: this compound is a substituted thiophene with an ethyl group at the C2 position and a bromine atom at the C4 position. chemsrc.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| This compound | 83663-40-5 | C6H7BrS | 191.09 | Not available | Not available |
| 4-Bromo-2-methylthiophene (B1269912) | 29421-92-9 | C5H5BrS | 177.06 | 74-76 °C/20 mmHg sigmaaldrich.com | 1.581 at 25 °C sigmaaldrich.com |
| 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde | 36880-34-9 | C7H7BrOS | 219.1 | Not available | Not available |
Note: Data for this compound is limited. Properties of structurally similar compounds are provided for context.
Synthesis of this compound
The synthesis of this compound can be approached through various methods, primarily involving the functionalization of a pre-existing thiophene or ethylthiophene core.
General Synthetic Routes
A common strategy for preparing compounds like this compound involves the direct bromination of 2-ethylthiophene (B1329412). This electrophilic aromatic substitution reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The regioselectivity of this reaction is crucial, as bromination of 2-substituted thiophenes can potentially yield multiple isomers.
Alternatively, a multi-step synthesis can be employed, starting from a different thiophene derivative. For instance, one could start with a thiophene that is already brominated at the 4-position and then introduce the ethyl group at the 2-position through a cross-coupling reaction, such as a Suzuki or Stille coupling. smolecule.com This approach offers greater control over the final substitution pattern.
Specific Laboratory-Scale Synthesis Methods
Another approach involves lithiation followed by bromination. smolecule.com Starting with 2-ethylthiophene, treatment with a strong base like n-butyllithium at low temperatures would generate a lithiated intermediate. Subsequent reaction with a bromine source, such as 1,2-dibromoethane (B42909) or elemental bromine, would then yield the desired this compound. The regioselectivity of the initial lithiation step is critical in this pathway.
Chemical Reactivity and Major Reactions
The reactivity of this compound is dictated by the interplay of the electron-donating ethyl group, the electron-withdrawing bromine atom, and the inherent aromaticity of the thiophene ring.
Electrophilic and Nucleophilic Substitution Reactions
The bromine atom at the C4 position can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups. researchgate.net More commonly, the bromine atom serves as a handle for various cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, in a Suzuki coupling, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond at the C4 position. jcu.edu.aunih.gov Similarly, Stille couplings utilize organotin reagents, and Kumada couplings employ Grignard reagents. jcu.edu.au These reactions are fundamental in constructing more complex molecules, including oligomers and polymers for materials science applications.
Applications in Organic Synthesis and Materials Science
The unique chemical structure of this compound makes it a valuable building block in both organic synthesis and the development of advanced materials.
Role as a Building Block in the Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as a versatile intermediate. smolecule.com The bromine atom can be readily converted into other functional groups or used as a point of connection for building larger molecular architectures through cross-coupling reactions. smolecule.comnih.gov This allows for the synthesis of a wide array of more complex thiophene derivatives, which are often core structures in pharmaceuticals and agrochemicals. chemimpex.com For example, the thiophene moiety is found in various drugs and biologically active compounds.
Applications in the Development of Conducting Polymers and Organic Electronic Materials
In materials science, this compound is a precursor for the synthesis of conducting polymers and other organic electronic materials. chemimpex.comsmolecule.com The thiophene unit is a key component in many conjugated polymers due to its ability to facilitate charge transport. acs.org By polymerizing derivatives of this compound, often through cross-coupling reactions, it is possible to create poly(thiophene)s with specific electronic and optical properties. The ethyl group can improve the solubility of the resulting polymers, which is crucial for their processing into thin films for devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. acs.org The bromine atom provides a reactive site for polymerization or for further functionalization to fine-tune the material's properties.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-2-6-3-5(7)4-8-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAHNJBJOOVOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 Bromo 2 Ethylthiophene and Analogous Halogenated Alkylthiophenes
Direct Bromination Approaches and Regioselectivity Control
Direct bromination of the thiophene (B33073) ring is a primary method for introducing bromine atoms. However, controlling the position of bromination (regioselectivity) is a critical challenge, especially in substituted thiophenes.
Electrophilic Bromination with N-Bromosuccinimide (NBS) in Acidic Media
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In the case of thiophenes, the reaction is often conducted in acidic media to enhance the electrophilicity of the bromine atom. youtube.com The use of NBS offers advantages over elemental bromine, such as improved safety and selectivity. youtube.com
For activated aromatic systems, including thiophene derivatives, NBS provides an electrophilic bromine source. youtube.com The reaction can be catalyzed by acid, which protonates the carbonyl group of NBS, further polarizing the nitrogen-bromine bond and increasing the bromine's electrophilic character. youtube.com Studies have shown that bromination of substituted thiophenes with NBS in acetic acid at room temperature proceeds with high regioselectivity, favoring the 2-position of the thiophene ring. tandfonline.com For 2-substituted thiophenes, bromination typically occurs at the 5-position. However, the synthesis of 4-bromo-2-methylthiophene (B1269912) from 2-methylthiophene (B1210033) demonstrates that bromination can be directed to other positions under specific conditions. quinoline-thiophene.comcsic.es
The choice of solvent and reaction conditions plays a crucial role in the outcome of the bromination. For instance, the bromination of thiophenes with NBS can be carried out using ultrasonic irradiation, where the yield of the resulting bromothiophene is dependent on the starting thiophene structure and the solvent used. researchgate.net Research has also explored the use of concentrated sulfuric acid as a medium for the monobromination of highly deactivated aromatic compounds with NBS, offering mild conditions and a simple workup. organic-chemistry.org
Table 1: Regioselective Bromination of Thiophenes with NBS
| Starting Material | Reagent | Conditions | Major Product | Reference |
| Substituted Thiophenes | NBS | Acetic Acid, Room Temperature | 2-Bromo derivatives | tandfonline.com |
| 2-Methylthiophene | NBS | Dichloromethane, Low Temperature | 4-Bromo-2-methylthiophene | quinoline-thiophene.com |
| Thiophenes | NBS | Ultrasonic Irradiation | Bromothiophenes | researchgate.net |
| Deactivated Aromatics | NBS | Concentrated Sulfuric Acid | Monobromo derivatives | organic-chemistry.org |
Electrochemical Bromination Techniques
Electrochemical methods offer a green and efficient alternative for the bromination of thiophenes. researchgate.net These techniques can provide high selectivity and yield under mild conditions. An electrochemical bromination of thiophenes using ammonium (B1175870) bromide has been developed for both batch and continuous-flow systems. researchgate.netresearchgate.net This method allows for the selective synthesis of 2-bromothiophenes from substituted thiophenes that have a hydrogen atom at the 2-position. researchgate.net
Cyclic voltammetry studies suggest a mechanism involving a bromine cation. researchgate.net The electrochemical reduction of polyhalogenated thiophenes has also been investigated as an alternative to chemical reduction methods, which often require a large excess of reducing agents like zinc and produce significant waste. cdnsciencepub.com Controlled potential electrolysis can be used to selectively dehalogenate polybrominated thiophenes to produce specific bromo-derivatives. cdnsciencepub.com
Halogenation in Fluorinated Alcohols
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be effective solvents for the regioselective halogenation of arenes and heterocycles with N-halosuccinimides. researchgate.net These reactions proceed under mild conditions to afford a diverse range of halogenated aromatic compounds with high yields and regioselectivity. researchgate.net For example, the reaction of thiophene with NBS in HFIP at room temperature for a short duration yields 2,5-dibromothiophene (B18171) in high yield. researchgate.net This method's versatility is further demonstrated by its application in one-pot sequential halogenation and cross-coupling reactions. researchgate.net
Alkylation and Functionalization of Thiophene Precursors
An alternative to direct halogenation is the synthesis of the desired halogenated alkylthiophene from a pre-functionalized thiophene ring. This can involve introducing the alkyl group first, followed by halogenation, or building the substituted thiophene ring from acyclic precursors.
Introduction of Ethyl Group via Catalytic Alkylation
The introduction of an ethyl group onto a thiophene ring can be achieved through various catalytic alkylation methods. The Friedel-Crafts alkylation is a classic method, though it can be accompanied by challenges such as polysubstitution and rearrangement. derpharmachemica.com Modern catalytic systems offer improved control and efficiency.
Nickel-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the direct alkylation of thiophenes. rsc.org This method utilizes an 8-aminoquinoline (B160924) group as a removable directing group to facilitate the coupling of thiophenes with aliphatic amides. rsc.org Another approach involves the alkylation of thiophene with olefins, such as 1-hexene, using a supported AlCl3 catalyst, which has shown to be effective in model coking benzene (B151609) systems. researchgate.net Bismuth triflate has also been demonstrated as an efficient catalyst for the Friedel-Crafts benzylation and alkylation of arenes and heteroarenes, including thiophenes, under mild conditions. beilstein-journals.org
Table 2: Catalytic Alkylation of Thiophenes
| Alkylation Method | Catalyst System | Key Features | Reference |
| Cross-Dehydrogenative Coupling | Ni-catalyzed with 8-aminoquinoline directing group | Direct C-H/C-H bond cleavage, high functional group compatibility | rsc.org |
| Alkylation with Olefins | Supported AlCl3 | Effective for thiophene alkylation with olefins like 1-hexene | researchgate.net |
| Friedel-Crafts Alkylation | Bi(OTf)3 | Mild conditions, effective for benzyl (B1604629) and alkyl groups | beilstein-journals.org |
Ring-Forming Cyclization Strategies for Substituted Thiophenes
Constructing the substituted thiophene ring from acyclic precursors is a powerful strategy that allows for precise control over the substitution pattern. Several named reactions are particularly useful for this purpose.
The Gewald reaction is a multicomponent condensation that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgarkat-usa.org The reaction mechanism involves an initial Knoevenagel condensation. wikipedia.org This method is versatile due to the ready availability of starting materials and mild reaction conditions. researchgate.net
The Fiesselmann thiophene synthesis allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org This reaction has been utilized in the synthesis of various biologically active molecules. wikipedia.org A variation of this synthesis involves the reaction of ynone trifluoroborate salts with alkylthiols to produce thiophene boronates with complete regiocontrol. organic-chemistry.orgacs.org
Other cyclization strategies include the reaction of 1,4-dicarbonyl compounds with a sulfur source, known as the Paal-Knorr thiophene synthesis . derpharmachemica.com Additionally, recent advances have focused on the cyclization of functionalized alkynes to construct the thiophene ring with specific substitution patterns in a single step. mdpi.com Cascade cyclization of alkynyl diol derivatives has also been reported as a step-efficient method for synthesizing thieno[3,2-b]thiophenes. mdpi.com
Selective Functional Group Transformations on Alkylthiophenes
The synthesis of halogenated alkylthiophenes often relies on the selective functionalization of a pre-existing alkylthiophene core. This approach allows for the precise installation of halogen atoms at specific positions, which can then serve as handles for further chemical modifications.
Electrophilic Halogenation: Direct halogenation of alkylthiophenes is a primary method for introducing bromine or chlorine atoms onto the thiophene ring. jcu.edu.au The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the alkyl group. For a 3-alkylthiophene, the C2 and C5 positions are activated. For a 2-alkylthiophene, the C5 position is the most reactive site, followed by the C3 position. Reagents like N-Bromosuccinimide (NBS) in solvents such as a mixture of acetic acid and chloroform (B151607) are commonly used for bromination. researchgate.net For instance, the synthesis of 2-bromo-4-alkylthiophenes can be achieved with high yields (>90%) through regioselective lithiation of 3-alkylthiophenes with n-butyllithium (n-BuLi) followed by quenching with bromine at low temperatures (-78°C). researchgate.net A similar strategy starting with 2-ethylthiophene (B1329412) and a suitable brominating agent would be a viable route to 4-bromo-2-ethylthiophene, although careful control of reaction conditions is necessary to achieve the desired isomer.
Metal-Catalyzed Cross-Coupling Reactions: The bromo-substituent in compounds like this compound is a versatile functional group for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental for building more complex molecules from halo-substituted alkylthiophene building blocks. jcu.edu.au
Suzuki Coupling: This reaction couples the bromothiophene with a boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govresearchgate.net This method is widely used to introduce aryl or vinyl substituents.
Kumada Coupling: This involves the reaction of a Grignard reagent derived from the bromothiophene with another organohalide, catalyzed by a nickel or palladium complex. It is particularly effective for alkyl-alkyl or alkyl-aryl bond formation. jcu.edu.au
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with the bromothiophene using a palladium or nickel catalyst. It is known for its high functional group tolerance. researchgate.net
A "halogen dance" reaction represents another intriguing transformation, where treatment of a dihalothiophene with a lithium amide can induce migration of a halogen atom, leading to a lithiated species that can be used in subsequent cross-coupling polymerization. rsc.orgrsc.org
The table below summarizes key findings for functional group transformations on alkylthiophenes.
| Reaction Type | Starting Material Example | Reagents | Product Example | Yield | Reference |
| Lithiation/Bromination | 3-Alkylthiophene | 1. n-BuLi, -78°C 2. Br₂ | 2-Bromo-4-alkylthiophene | >90% | researchgate.net |
| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted thiophene imines | 31-46% | nih.govresearchgate.net |
| Kumada Coupling | Halothiophene | Alkyl/Aryl Grignard Reagent, Ni/Pd catalyst | Alkylated/Arylated Thiophene | >90% | jcu.edu.au |
Multi-Component Reactions (MCRs) and One-Pot Syntheses for Thiophene Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, provide a highly efficient and atom-economical route to complex thiophene structures. bohrium.comtandfonline.comwiley.com These one-pot procedures minimize waste and reduce the need for purification of intermediates, making them powerful tools in modern organic synthesis. acs.orgnih.gov
Gewald Three-Component Reaction: The Gewald reaction is a classic and versatile MCR for synthesizing 2-aminothiophenes. organic-chemistry.org It typically involves the condensation of a ketone or aldehyde, an α-cyano ester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization. organic-chemistry.org While not directly producing this compound, this method is invaluable for creating highly functionalized thiophene precursors.
Other One-Pot Thiophene Syntheses: Several other MCRs and one-pot strategies have been developed to access a wide diversity of substituted thiophenes.
A one-pot synthesis from 1,3-dicarbonyl compounds involves their reaction with carbon disulfide (CS₂) and two different alkyl bromides in a stepwise addition, leading to 2,3,4,5-tetrasubstituted thiophenes in high yields. acs.orgnih.gov
Copper-catalyzed MCRs can produce fully substituted thiophenes by reacting terminal alkynes, N-sulfonyl azides, and specific thiolates in a denitrogenative process that forms C-N, C-S, and C-C bonds simultaneously. acs.org
Palladium-catalyzed one-pot procedures starting from bromoenynes and a hydrogen sulfide (B99878) surrogate can also yield highly substituted thiophenes through a tandem C-S bond formation and heterocyclization sequence. acs.org
Terminal alkynes can be used in a one-pot procedure involving C(sp)-C(sp) oxidative coupling, selective hydration, and intramolecular annulation to generate 2,5-disubstituted thiophenes. sioc-journal.cn
The following table presents examples of MCRs and one-pot syntheses for thiophene derivatives.
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Compound, Sulfur | L-proline, DMF, 60°C | 2-Aminothiophenes | up to 84% | organic-chemistry.org |
| 1,3-Dicarbonyl-based | 1,3-Dicarbonyl, CS₂, Alkyl Bromide 1, Alkyl Bromide 2 | K₂CO₃, DMF, RT | 2,3,4,5-Tetrasubstituted Thiophenes | 77-94% | acs.orgnih.gov |
| Copper-Catalyzed MCR | α-Thiocyanate Ketone, Indoline-2,3-dione, Et₃N, N-Sulfonyl Azide, Terminal Alkyne | CuI, CH₂Cl₂ | Fully Substituted Thiophenes | up to 61% | acs.org |
| Palladium-Catalyzed Tandem | Bromoenyne, Hydrogen Sulfide Surrogate | Pd-catalyst | 2,3,5-Trisubstituted Thiophenes | High | acs.org |
Derivatization and Advanced Synthetic Transformations of 4 Bromo 2 Ethylthiophene
Formation of Complex Molecular Architectures via Selective Functionalization
The strategic functionalization of 4-Bromo-2-ethylthiophene is a key method for constructing complex molecular frameworks. The bromine atom at the C4 position is a prime site for modification via cross-coupling reactions, while the C-H bonds on the thiophene (B33073) ring offer alternative sites for direct functionalization under specific catalytic conditions.
Palladium-catalyzed cross-coupling reactions are a cornerstone for elaborating the this compound core. Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the formation of C-C bonds, linking the thiophene ring to various aryl, heteroaryl, or alkynyl moieties. nih.govnih.govnih.gov For instance, a Suzuki coupling can attach a phenyl group to the 4-position, yielding 2-ethyl-4-phenylthiophene. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. nih.gov
More advanced techniques, such as palladium-catalyzed 1,4-migration coupled with direct arylation, offer pathways to functionalize the β-position (C3) of the thiophene ring. rsc.orgresearchgate.netrsc.org This method involves the initial oxidative addition of the palladium catalyst to an aryl halide, followed by a migration event that activates a specific C-H bond on the thiophene, enabling the formation of highly substituted and complex polycyclic aromatic systems. researchgate.netrsc.org While challenging, these regiodivergent methods provide access to isomers that are not obtainable through classical approaches. rsc.orgsemanticscholar.org The functionalization of thiophenes is essential for creating novel organic materials used in electronics and medicinal chemistry. chemicalbook.com
Table 1: Examples of Selective Functionalization Reactions
| Starting Material | Coupling Partner/Reagent | Catalyst/Conditions | Product | Reaction Type |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Ethyl-4-phenylthiophene | Suzuki Coupling |
| This compound | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | 2-Ethyl-4-(pyridin-2-yl)thiophene | Stille Coupling |
| This compound | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Ethyl-4-((trimethylsilyl)ethynyl)thiophene | Sonogashira Coupling |
| 2-Ethylthiophene (B1329412) | (Bromoethynyl)triisopropylsilane | Pd(OAc)₂, Ag₂CO₃ | 2-Ethyl-5-((triisopropylsilyl)ethynyl)thiophene | Direct C-H Alkynylation semanticscholar.org |
Introduction of Carboxylic Acid and Other Functional Groups
The introduction of carboxylic acid and other functional groups onto the this compound scaffold significantly enhances its synthetic versatility, providing a handle for further transformations, such as amidation or esterification. google.com A primary method for installing a carboxylic acid group at the 4-position is through a halogen-metal exchange reaction followed by carboxylation. nih.govbeilstein-journals.org
This process typically involves treating this compound with a strong organolithium reagent like n-butyllithium at low temperatures to generate a 4-lithiated thiophene intermediate. This highly reactive species is then quenched with solid carbon dioxide (dry ice) to form the corresponding lithium carboxylate, which upon acidic workup yields 2-ethylthiophene-4-carboxylic acid. nih.govbeilstein-journals.orgresearchgate.net A similar outcome can be achieved by forming a Grignard reagent using magnesium, followed by reaction with CO₂. beilstein-journals.org
The organometallic intermediates formed from this compound are not limited to carboxylation. They can react with a variety of electrophiles to introduce other important functional groups. For example, reaction with dimethylformamide (DMF) yields the corresponding aldehyde (2-ethylthiophene-4-carbaldehyde), while quenching with trialkyl borates, such as trimethyl borate, followed by hydrolysis, produces the boronic acid (2-ethylthiophene-4-boronic acid). ub.edu These functionalized thiophenes are key precursors for synthesizing a wide range of derivatives, including agrochemicals and pharmaceuticals. nih.gov
Table 2: Synthesis of Functionalized Derivatives
| Starting Material | Reagents | Intermediate | Product | Functional Group Introduced |
|---|---|---|---|---|
| This compound | 1. n-BuLi or Mg 2. CO₂ 3. H₃O⁺ | 4-Lithio-2-ethylthiophene or Grignard Reagent | 2-Ethylthiophene-4-carboxylic acid | Carboxylic Acid (-COOH) |
| This compound | 1. n-BuLi 2. DMF 3. H₃O⁺ | 4-Lithio-2-ethylthiophene | 2-Ethylthiophene-4-carbaldehyde | Aldehyde (-CHO) |
| This compound | 1. n-BuLi 2. B(OMe)₃ 3. H₃O⁺ | 4-Lithio-2-ethylthiophene | (2-Ethylthiophen-4-yl)boronic acid | Boronic Acid (-B(OH)₂) |
| This compound | 1. n-BuLi 2. Me₃SiCl | 4-Lithio-2-ethylthiophene | (2-Ethylthiophen-4-yl)trimethylsilane | Trimethylsilyl (-Si(CH₃)₃) |
Preparation of Hybrid Thiophene-Based Systems
Hybrid molecular systems that incorporate the thiophene moiety alongside other heterocyclic rings, such as pyrazole (B372694) or furan (B31954), are of significant interest in medicinal chemistry and materials science due to their unique biological activities and electronic properties. smolecule.comopenmedicinalchemistryjournal.com this compound is an excellent starting point for creating these hybrid structures.
One direct approach involves the cross-coupling of this compound with a heterocyclic partner. For instance, a Suzuki coupling with a pyrazole-boronic acid derivative can forge a direct bond between the thiophene and pyrazole rings, yielding a 2-ethyl-4-(1H-pyrazol-1-yl)thiophene system. smolecule.com
An alternative, multi-step strategy involves first converting the bromo group into a different reactive handle, which is then used to construct the second heterocyclic ring. For example, the bromine can be displaced or converted to a carbohydrazide (B1668358) group. This new functional group can then undergo a cyclization reaction with a suitable partner, such as a 1,3-diketone, to form a pyrazole ring attached to the thiophene core. openmedicinalchemistryjournal.comchem-soc.si Such synthetic routes allow for the modular assembly of diverse thiophene-based hybrid systems, where the properties of the final molecule can be fine-tuned by varying the components of each heterocyclic unit. cu.edu.egcsic.es
Table 3: Proposed Synthesis of a Thiophene-Pyrazole Hybrid System
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | This compound | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | 2-Ethylthiophene-4-carboxylic acid |
| 2 | 2-Ethylthiophene-4-carboxylic acid | 1. SOCl₂ 2. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 2-Ethylthiophene-4-carbohydrazide |
| 3 | 2-Ethylthiophene-4-carbohydrazide | Acetylacetone, Acetic acid, Reflux | 4-(3,5-Dimethyl-1H-pyrazol-1-yl-carbonyl)-2-ethylthiophene |
Applications in Advanced Materials and Organic Electronics
Monomer for Conjugated Polymers and Oligomers
4-Bromo-2-ethylthiophene serves as a fundamental building block for the synthesis of conjugated polymers and oligomers. These materials are characterized by their alternating single and double bonds, which facilitate the delocalization of π-electrons and bestow them with semiconducting properties. The presence of the ethyl group on the thiophene (B33073) ring enhances the solubility of the resulting polymers, making them more processable for device fabrication.
The synthesis of regioregular polythiophenes, specifically poly(3-alkylthiophene)s (P3ATs), is a significant application of thiophene derivatives. nih.govwikipedia.org Regioregularity, which refers to the consistent head-to-tail coupling of the monomer units, is crucial for achieving high charge carrier mobility and efficient device performance. wikipedia.orgresearchgate.net Methods like the Grignard Metathesis (GRIM) polymerization and the McCullough method are employed to achieve a high degree of regioregularity. researchgate.netresearchgate.net The properties of these polymers, such as their crystallinity and melting temperature, are influenced by the length of the alkyl side-chain and the polymer's molecular weight. nih.gov
| Polymerization Method | Key Features | Resulting Polymer Characteristics |
| Grignard Metathesis (GRIM) | Utilizes a Grignard reagent for magnesium-halogen exchange, followed by Ni-catalyzed polycondensation. researchgate.net | High head-to-tail (HT) coupling (>95%), leading to highly regioregular polymers. researchgate.net |
| McCullough Method | Involves regiospecific metallation of 2-bromo-3-alkylthiophene and subsequent polymerization using a nickel catalyst. pkusz.edu.cn | Produces nearly 100% HT-coupled regioregular poly(3-alkylthiophene)s. pkusz.edu.cn |
| Stille Coupling | A cross-coupling reaction that can be modified for the synthesis of regioregular polythiophenes. cmu.edu | Yields well-defined, regioregular polymers. cmu.edu |
Polythiophenes derived from monomers like this compound are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov In OLEDs, these polymers can function as the emissive layer, with the luminescence efficiency being dependent on factors such as the length of the alkyl side chain. pkusz.edu.cn For OPVs, polythiophenes act as the electron donor material, prized for their high hole mobility and ability to self-assemble into ordered structures that facilitate charge transport. nih.gov The tailored electronic properties of these polymers allow for the optimization of device performance.
The semiconducting nature of polythiophenes makes them excellent candidates for the active layer in organic field-effect transistors (OFETs). nih.govnih.gov OFETs are fundamental components of flexible and low-cost electronic devices. nih.govjics.org.brwikipedia.org The performance of an OFET, characterized by its charge carrier mobility and on/off ratio, is heavily dependent on the molecular ordering and crystallinity of the polymer film. nih.govresearchgate.net Regioregular polythiophenes, due to their ordered structure, exhibit enhanced charge transport properties, making them highly desirable for high-performance OFETs. wikipedia.org
| Device | Role of Polythiophene | Key Performance Metrics |
| OLED | Emissive Layer | Luminescence Efficiency, Color Purity |
| OPV | Electron Donor | Power Conversion Efficiency, Fill Factor |
| OFET | Active Semiconductor Layer | Charge Carrier Mobility, On/Off Ratio, Threshold Voltage nih.gov |
Precursor for Supramolecular Assemblies
Beyond polymerization, thiophene derivatives can be used as precursors for creating supramolecular assemblies. rsc.org These are complex, well-organized structures formed through non-covalent interactions. nih.gov The ability to control the assembly of these molecules opens up possibilities for creating novel nanomaterials with specific functions, potentially for use in nanodevices and sensors. rsc.orgnih.gov
Role in the Development of New Materials with Tailored Electronic Properties
The chemical structure of this compound allows for a high degree of molecular engineering. By strategically modifying the thiophene monomer, it is possible to fine-tune the electronic properties of the resulting polymers and materials. rsc.org This includes adjusting the bandgap, influencing the charge carrier mobility, and enhancing the optical properties. mdpi.com This "bottom-up" approach to material design is crucial for the development of new organic electronic materials that meet the specific requirements of advanced applications, from efficient solar cells to novel sensor technologies. nottingham.ac.uk
Computational and Theoretical Investigations of 4 Bromo 2 Ethylthiophene Analogues
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, predicting their behavior in chemical reactions, and guiding the design of new materials. For analogues of 4-Bromo-2-ethylthiophene, theoretical investigations, particularly those rooted in quantum mechanics, offer deep insights into their electronic nature and reactivity patterns. These studies are essential for rationalizing experimental observations and predicting the outcomes of synthetic transformations.
Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 4-Bromo-2-ethylthiophene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct signals, one for each unique carbon atom in this compound. The two carbons of the ethyl group would appear in the aliphatic region of the spectrum. The four carbons of the thiophene (B33073) ring would resonate in the aromatic region, with their chemical shifts significantly influenced by the substituents. The carbon atom bonded to the bromine (C4) would experience a characteristic shift due to the halogen's electronegativity and heavy atom effect. The carbon atom at the 2-position, bonded to the ethyl group, and the other ring carbons (C3 and C5) would also have unique chemical shifts, allowing for a complete assignment of the carbon skeleton.
| Expected ¹H NMR Data for this compound | |
| Proton | Expected Chemical Shift (ppm) |
| Thiophene H-3 | 6.8 - 7.2 |
| Thiophene H-5 | 6.9 - 7.3 |
| Methylene (B1212753) (-CH₂-) | 2.7 - 3.0 |
| Methyl (-CH₃) | 1.2 - 1.5 |
| Expected ¹³C NMR Data for this compound | |
| Carbon | Expected Chemical Shift (ppm) |
| Thiophene C2 | 140 - 150 |
| Thiophene C3 | 125 - 135 |
| Thiophene C4 | 110 - 120 |
| Thiophene C5 | 120 - 130 |
| Methylene (-CH₂-) | 20 - 30 |
| Methyl (-CH₃) | 10 - 20 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted thiophene ring. Thiophene itself exhibits a strong absorption around 231 nm, which is attributed to π → π* electronic transitions within the aromatic ring.
The presence of the ethyl group (an auxochrome) and the bromine atom (which can also act as an auxochrome) on the thiophene ring would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted thiophene. This is due to the extension of the conjugated π-system and the influence of the substituents on the energy levels of the molecular orbitals. The exact position of the absorption maximum (λmax) would provide valuable information about the electronic structure of the molecule.
| Expected UV-Vis Absorption Data for this compound | |
| Transition | Expected λmax (nm) |
| π → π* | 235 - 250 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.
A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern would provide further structural clues. Common fragmentation pathways for alkylthiophenes include the loss of the alkyl substituent or parts of it. For this compound, one would expect to see fragments corresponding to the loss of an ethyl radical (•CH₂CH₃) or a methyl radical (•CH₃), as well as fragments arising from the cleavage of the thiophene ring.
| Expected Mass Spectrometry Data for this compound | |
| Ion | Expected m/z (mass-to-charge ratio) |
| [M]⁺ (for ⁷⁹Br) | 190 |
| [M+2]⁺ (for ⁸¹Br) | 192 |
| [M - C₂H₅]⁺ | 161/163 |
| [M - Br]⁺ | 111 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the thiophene ring and the ethyl group.
Key expected vibrational modes include:
C-H stretching vibrations: Aromatic C-H stretching from the thiophene ring would appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed in the 3000-2850 cm⁻¹ region.
C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the thiophene ring would give rise to absorptions in the 1600-1450 cm⁻¹ region.
C-S stretching vibrations: The stretching of the carbon-sulfur bond in the thiophene ring typically appears in the fingerprint region, often around 850-600 cm⁻¹.
C-Br stretching: The carbon-bromine bond stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Alkyl group bending vibrations: The bending vibrations of the CH₂ and CH₃ groups would be observed in the 1470-1370 cm⁻¹ range.
| Expected IR Absorption Data for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Thiophene Ring C=C Stretch | 1600 - 1450 |
| C-S Stretch | 850 - 600 |
| C-Br Stretch | 600 - 500 |
Future Research Perspectives and Emerging Directions
Development of More Sustainable and Efficient Synthetic Routes
Future research is intensely focused on developing greener and more atom-economical methods for the synthesis of 4-Bromo-2-ethylthiophene and related substituted thiophenes. Traditional multi-step syntheses are often plagued by harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant chemical waste. The drive towards sustainability is pushing for the adoption of processes that minimize environmental impact while maximizing efficiency.
Key areas of development include:
One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates significantly reduces solvent usage, energy consumption, and waste. organic-chemistry.org Researchers are exploring novel one-pot methodologies for constructing highly substituted thiophene (B33073) rings from simple, readily available precursors. organic-chemistry.orgorganic-chemistry.org
Metal-Free Approaches: While metal-catalyzed reactions are powerful, the use of expensive and potentially toxic heavy metals is a concern. Developing metal-free synthetic routes, which might utilize organocatalysts or alternative activation methods, is a significant goal for green chemistry. organic-chemistry.orgnih.gov This includes exploring the use of elemental sulfur or potassium sulfide (B99878) as sulfur sources under controlled, metal-free conditions. organic-chemistry.orgnih.gov
Flow Chemistry: The use of microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of thiophene derivatives.
Alternative Energy Sources: Microwave-assisted and sonochemical methods are being investigated to accelerate reaction rates and improve yields in thiophene synthesis, often under milder conditions than conventional heating. organic-chemistry.org
A comparative look at traditional versus emerging synthetic strategies highlights the push for efficiency:
| Synthetic Strategy | Key Features | Advantages |
| Traditional (e.g., Paal-Knorr) | Involves condensation of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. derpharmachemica.com | Well-established and versatile. |
| Modern (e.g., Metal-Catalyzed) | Employs catalysts (e.g., copper, palladium) for cross-coupling and cyclization reactions. organic-chemistry.orgnih.gov | High regioselectivity and functional group tolerance. nih.gov |
| Emerging (e.g., One-Pot, Metal-Free) | Focuses on atom economy, reduced waste, and avoidance of toxic metals. organic-chemistry.orgorganic-chemistry.orgnih.gov | Increased sustainability and alignment with green chemistry principles. organic-chemistry.orgnih.gov |
Exploration of Novel Catalytic Systems for Selective Transformations
The bromine atom and the C-H bonds on the thiophene ring of this compound offer multiple sites for functionalization. A major research direction is the development of novel catalytic systems that can achieve high selectivity for transformations at specific positions, which is crucial for creating complex molecules with desired properties.
Current and future research in this area includes:
Advanced Palladium Catalysis: While palladium is a workhorse in C-H functionalization, new generations of ligands are being designed to enhance catalyst activity and selectivity. organic-chemistry.orgnih.gov The palladium/norbornene (Pd/NBE) cooperative catalysis, for instance, has shown promise for the direct vicinal difunctionalization of thiophenes. nih.gov
Ruthenium and Rhodium Catalysis: Ruthenium and rhodium catalysts are being explored for unique transformations of thiophenes and alkynes that are not readily achieved with other metals. rsc.orgrsc.org Ruthenium catalysts, in particular, are being developed for stereoselective olefin metathesis involving thiophene-containing substrates. mdpi.com
Photocatalysis: The use of light to drive chemical reactions offers a powerful tool for controlling reactivity and selectivity. nih.govresearchgate.net Future work will likely involve developing photoswitchable transition metal catalysts that can selectively functionalize different positions on the thiophene ring based on the wavelength of light used. nih.govresearchgate.net
Enantioselective Catalysis: For applications in pharmaceuticals and chiral materials, the development of catalysts that can introduce chirality with high enantioselectivity is a critical goal. rsc.org This involves designing chiral ligands that can effectively control the stereochemical outcome of reactions on thiophene substrates. rsc.org
The table below summarizes some advanced catalytic systems being explored for thiophene functionalization.
| Catalyst System | Transformation Type | Key Advantage |
| Palladium/Norbornene | Vicinal C-H Difunctionalization | Direct installation of two different functional groups at adjacent positions. nih.gov |
| Chiral Ruthenium-NHC | Asymmetric Hydrogenation | Access to chiral dearomatized thiophene structures. rsc.org |
| Copper-Catalyzed Tandem Reactions | S-Alkenylation/Cyclization | Efficient construction of the thiophene ring from acyclic precursors. organic-chemistry.org |
| Photoswitchable Catalysts | Selective Functionalization | Ability to alter reaction outcomes and selectivity using light as an external stimulus. nih.govresearchgate.net |
Rational Design of Thiophene-Based Materials with Tunable Properties
This compound serves as a versatile building block for the synthesis of advanced organic materials. The future in this field lies in the rational design of molecules and polymers where the electronic, optical, and physical properties can be precisely tuned for specific applications, particularly in organic electronics. researchgate.net
Key research directions are:
Organic Photovoltaics (OPVs): Researchers are designing novel donor and acceptor materials based on fused-thiophene systems to improve power conversion efficiencies. mdpi.com The incorporation of fused-thiophene units can red-shift the absorption spectrum, tune frontier molecular energy levels, and enhance device stability. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives, particularly dibenzothiophenes, are being systematically designed as host materials for phosphorescent OLEDs (PHOLEDs). researchgate.net The goal is to achieve balanced charge transport and high thermal stability, leading to more efficient and longer-lasting devices. researchgate.net
Field-Effect Transistors (OFETs): The ability to control the self-assembly and packing of thiophene-based polymers is crucial for achieving high charge carrier mobility in OFETs. Future work will focus on designing molecules that promote favorable intermolecular S···S interactions and planar backbones. mdpi.com
Sensors and Bioelectronics: Functionalized thiophenes are being integrated into metal-organic frameworks (MOFs) and other platforms for the selective detection of biomolecules and pharmaceuticals. nih.gov The design of these materials focuses on creating specific binding sites and transduction mechanisms for high sensitivity and selectivity. nih.gov
The properties of thiophene-based materials can be systematically altered through various design strategies.
| Design Strategy | Effect on Properties | Target Application |
| Ring Fusion | Enhances planarity, extends conjugation, red-shifts absorption. mdpi.com | Organic Photovoltaics (OPVs) mdpi.com |
| Electron-Donating/-Withdrawing Groups | Tunes HOMO/LUMO energy levels, modifies charge transport characteristics. researchgate.netcmu.edu | OLEDs, OFETs researchgate.netcmu.edu |
| Side-Chain Engineering | Influences solubility, film morphology, and solid-state packing. acs.org | Solution-Processable Electronics acs.org |
| Quinoidal Resonance Modulation | Affects electronic structure and photophysical properties. acs.org | Fluorescent Dyes, NIR Materials acs.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new chemical entities and materials based on this compound. By simulating molecular structures, properties, and reaction pathways, researchers can predict outcomes, understand mechanisms, and guide experimental efforts more effectively.
Future directions in this area include:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other high-level ab initio methods are being used to model complex reaction pathways, such as catalytic C-H functionalization and C-S bond activation. chemrxiv.orgacs.org These models can predict the most likely sites of reaction and explain observed selectivities, reducing the need for extensive experimental screening. chemrxiv.orgacs.org
Predicting Electronic and Optical Properties: Computational models are crucial for the rational design of new materials. They can accurately predict key parameters like HOMO/LUMO energy levels, absorption spectra, and charge transport properties, allowing for the in silico design of materials with desired characteristics before they are synthesized in the lab. nih.gov
Machine Learning and AI: The integration of machine learning algorithms with large chemical datasets is poised to revolutionize chemical research. These models can learn structure-property relationships and predict the properties of new thiophene derivatives with high speed and accuracy, guiding the synthesis of next-generation materials.
Modeling of Material Morphology: Predicting the solid-state packing and thin-film morphology of thiophene-based polymers is a significant challenge. Advanced molecular dynamics simulations are being developed to understand how molecular structure influences self-assembly, which is critical for optimizing the performance of organic electronic devices.
The synergy between computational prediction and experimental verification is a powerful paradigm for modern chemical research.
| Computational Method | Application Area | Predicted Parameters |
| Density Functional Theory (DFT) | Reaction Prediction | Transition state energies, reaction barriers, regioselectivity. chemrxiv.orgacs.org |
| Time-Dependent DFT (TD-DFT) | Materials Design | UV-vis absorption spectra, electronic transitions. |
| Molecular Dynamics (MD) | Morphology Simulation | Polymer chain packing, thin-film morphology. |
| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity Screening | Pharmacological properties, toxicity profiles. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-ethylthiophene, and how can intermediates be characterized?
Answer: The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 2-ethylthiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation in CCl₄) can yield the brominated product. Key intermediates should be characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and purity. Infrared (IR) spectroscopy can validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹). For new compounds, microanalysis (C, H, N) and mass spectrometry (MS) are essential to confirm molecular composition .
Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?
Answer: Reproducibility requires strict control of reaction parameters:
- Temperature and solvent: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to avoid side reactions.
- Catalyst systems: For Suzuki-Miyaura couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common catalysts, with K₂CO₃ as a base in acetonitrile (ACN) at 75–105°C .
- Documentation: Report yields, melting points, Rf values (TLC), and spectroscopic data (NMR, IR) in alignment with established protocols .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for material science applications?
Answer: Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, model electron density and kinetic energy to predict properties like HOMO-LUMO gaps and polarizability. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level. Validation against experimental UV-Vis spectra ensures accuracy .
Q. What strategies resolve contradictions in crystallographic data for brominated thiophene derivatives?
Answer: Contradictions in crystal structures (e.g., bond lengths, space groups) require:
- Data validation: Use tools like PLATON to check for missed symmetry or twinning.
- Refinement: Employ SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks. For ambiguous cases, compare multiple datasets or apply Bayesian statistics to occupancy ratios .
Q. How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?
Answer: Regioselectivity in couplings (e.g., Heck, Sonogashira) depends on:
- Substrate design: Electron-withdrawing groups (e.g., esters) on the thiophene ring direct coupling to the bromine site.
- Catalyst tuning: Bulky ligands (e.g., SPhos) enhance selectivity for sterically hindered positions.
- Kinetic studies: Monitor reaction progress via HPLC or GC-MS to identify intermediates and adjust conditions (e.g., temperature, solvent polarity) .
Methodological Guidance
Q. What analytical techniques are critical for confirming the purity of this compound?
Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
- Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) to detect residual solvents or byproducts.
- Elemental analysis: Combustion analysis (C, H, Br) should match theoretical values within ±0.3% .
Q. How should researchers handle discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Re-examine assumptions: Verify solvent effects (e.g., chloroform vs. DMSO) on NMR chemical shifts.
- Simulate spectra: Tools like ACD/Labs or MestReNova simulate NMR/IR spectra for comparison.
- Error analysis: Quantify deviations using root-mean-square (RMS) metrics and adjust computational models (e.g., hybrid functionals in DFT) .
Advanced Structural Analysis
Q. What role does X-ray crystallography play in elucidating the solid-state behavior of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) determines precise bond angles, packing motifs, and halogen interactions (e.g., Br···Br contacts). Use SHELXT for space-group determination and Olex2 for structure visualization. For disordered structures, apply restraints to atomic displacement parameters (ADPs) .
Q. How can dynamic NMR spectroscopy probe conformational flexibility in this compound derivatives?
Answer: Variable-temperature (VT) NMR (e.g., -90°C to 50°C) reveals rotational barriers in substituents. For example, coalescence temperatures for ethyl groups indicate energy barriers (ΔG‡), calculated using the Gutowsky-Holm equation. Deuterated solvents (e.g., DMSO-d₆) minimize signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
